molecular formula C10H7ClN2O3 B15251038 1-Chloro-5-methoxy-8-nitroisoquinoline

1-Chloro-5-methoxy-8-nitroisoquinoline

Cat. No.: B15251038
M. Wt: 238.63 g/mol
InChI Key: JRPNEERQHACEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-5-methoxy-8-nitroisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The compound’s unique structure, featuring a chloro, methoxy, and nitro group, makes it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-5-methoxy-8-nitroisoquinoline typically involves multi-step organic reactions. One common method includes the nitration of 1-Chloro-5-methoxyisoquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 8-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-methoxy-8-nitroisoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under basic conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF).

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

    Nucleophilic Substitution: 1-Amino-5-methoxy-8-nitroisoquinoline.

    Reduction: 1-Chloro-5-methoxy-8-aminoisoquinoline.

    Oxidation: 1-Chloro-5-hydroxy-8-nitroisoquinoline.

Scientific Research Applications

1-Chloro-5-methoxy-8-nitroisoquinoline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-methoxy-8-nitroisoquinoline is primarily determined by its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can undergo substitution reactions. These chemical properties enable the compound to interact with various molecular targets, including enzymes and receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

  • 1-Chloro-5-nitroisoquinoline
  • 1-Chloro-5-methoxyisoquinoline
  • 1-Chloro-8-nitroisoquinoline

Comparison: 1-Chloro-5-methoxy-8-nitroisoquinoline is unique due to the presence of both methoxy and nitro groups, which impart distinct chemical reactivity and biological activity. Compared to 1-Chloro-5-nitroisoquinoline, the methoxy group in this compound provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Similarly, the presence of the nitro group differentiates it from 1-Chloro-5-methoxyisoquinoline, offering unique redox properties.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

1-chloro-5-methoxy-8-nitroisoquinoline

InChI

InChI=1S/C10H7ClN2O3/c1-16-8-3-2-7(13(14)15)9-6(8)4-5-12-10(9)11/h2-5H,1H3

InChI Key

JRPNEERQHACEOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.